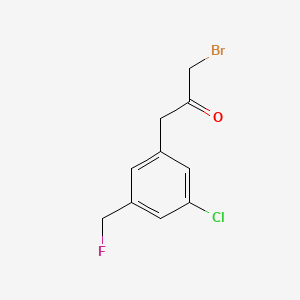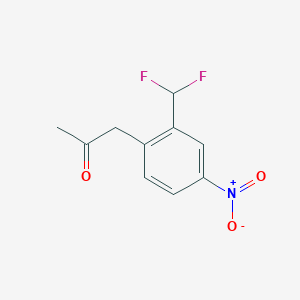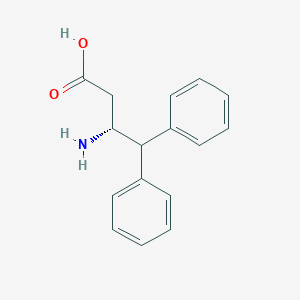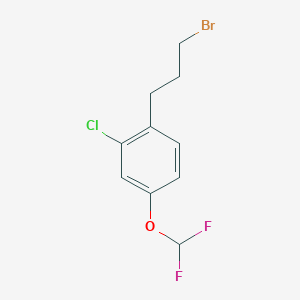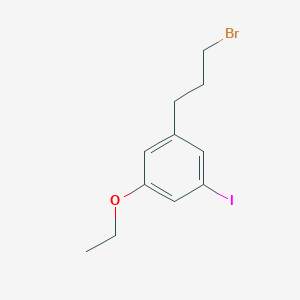
1-(2,5-Difluorophenyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)piperidin-4-one is an organic compound with the molecular formula C11H11F2NO It is a derivative of piperidinone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)piperidin-4-one typically involves the reaction of 2,5-difluoroaniline with a suitable piperidinone precursor. One common method includes the following steps:
Nitration: 2,5-difluoroaniline is nitrated to form 2,5-difluoronitrobenzene.
Reduction: The nitro group is reduced to an amine group, yielding 2,5-difluoroaniline.
Cyclization: The amine is then reacted with a piperidinone precursor under acidic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Difluorophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 1-(2,5-Difluorophenyl)piperidin-4-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2,5-Difluorophenyl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorophenyl)piperidin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Difluorophenyl)piperidin-4-one
- 1-(3,4-Difluorophenyl)piperidin-4-one
- 1-(2,6-Difluorophenyl)piperidin-4-one
Uniqueness
1-(2,5-Difluorophenyl)piperidin-4-one is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The 2,5-difluoro substitution pattern may confer distinct electronic properties and steric effects compared to other difluorophenyl derivatives, making it a compound of interest for further study.
Propiedades
Fórmula molecular |
C11H11F2NO |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
1-(2,5-difluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11F2NO/c12-8-1-2-10(13)11(7-8)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2 |
Clave InChI |
KNMBOKKTRWIASX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


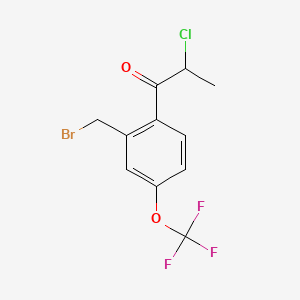

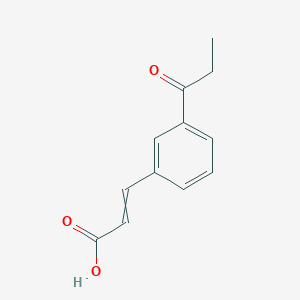


![(4AR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14047770.png)
![[2-Chloro-6-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14047779.png)

